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Rhodium, ion(Rh2)

Cat. No.: B8662247
CAS No.: 22541-60-2
M. Wt: 102.9055 g/mol
InChI Key: YNWSXIWHOSSPCO-UHFFFAOYSA-N
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Description

Significance of Rhodium(II) Metal Centers in Advanced Chemical Research

The significance of dirhodium(II) metal centers in advanced chemical research is profound, primarily due to their exceptional catalytic capabilities. nih.gov They are renowned as highly efficient and selective catalysts for a variety of organic transformations, most notably those involving carbene and nitrene transfer reactions. nih.govrsc.orgrsc.org These reactions, facilitated by the in situ generation of rhodium carbenoids from precursors like α-diazocarbonyl compounds, enable a range of important chemical transformations. rsc.org

Key applications stemming from dirhodium(II) catalysis include:

C-H Functionalization : Dirhodium catalysts are exceptionally effective at mediating the insertion of carbenes into C-H bonds, a process that offers a direct route to functionalize otherwise inert bonds. nih.govnih.gov This strategy has revolutionized the synthesis of complex molecules by providing a more efficient alternative to traditional synthetic methods that rely on pre-existing functional groups. nih.gov

Cyclopropanation : The transfer of a carbene fragment to an alkene, catalyzed by dirhodium(II) complexes, is a powerful method for constructing cyclopropane (B1198618) rings, a common motif in many biologically active molecules. nih.govmdpi.com Chiral dirhodium catalysts can achieve high levels of enantioselectivity in these reactions. mdpi.com

Ylide Formation : Dirhodium carbenoids can react with heteroatoms to form ylides, which can then undergo subsequent rearrangements or cycloadditions, providing access to complex molecular architectures. nih.govmdpi.com

Lewis Acid Catalysis : Dirhodium(II) complexes can also function as effective Lewis acids, promoting various cycloaddition reactions. nih.govmdpi.com

The ability to modulate the electrochemical potential and geometry of the dirhodium core by altering the bridging ligands allows for precise control over the catalyst's reactivity and selectivity. researchgate.net This tunability has made dirhodium(II) complexes indispensable tools in both academic and industrial research for the synthesis of pharmaceuticals, advanced materials, and other high-value molecules. researchgate.netnbinno.com

Historical Development and Evolution of Dirhodium(II) Complex Chemistry

The field of dirhodium(II) chemistry has undergone significant evolution since its early days. Initial interest in these compounds was sparked in the 1970s by the discovery of the antitumor activity of dirhodium carboxylates like dirhodium(II) tetraacetate. acs.orgresearchgate.net These pioneering studies revealed that compounds such as Rh₂(O₂CR)₄ (where R = Me, Et, Pr) showed significant in vivo activity against various tumor cell lines, including Ehrlich ascites and sarcoma 180. acs.orgresearchgate.net This early research demonstrated that these complexes could inhibit the synthesis of DNA, RNA, and proteins. acs.org

The transition from medicinal chemistry to catalysis marked a pivotal point in the history of dirhodium(II) complexes. A few years after the initial reports on copper-catalyzed C-H functionalization, Teyssié and colleagues demonstrated that dirhodium tetracarboxylates were far superior catalysts for the intermolecular C-H functionalization of alkanes with ethyl diazoacetate. nih.gov This discovery opened the floodgates for the development of dirhodium(II) catalysts in synthetic organic chemistry.

The 1980s saw the realization that the dinuclear scaffold could support chiral ligands, paving the way for asymmetric catalysis. nih.gov A major breakthrough came in 1997 with the report of highly enantioselective C-H functionalization of cycloalkanes using the chiral catalyst Rh₂(DOSP)₄. nih.gov This development demonstrated the potential for catalyst control to achieve high levels of stereoselectivity, moving the field from substrate-controlled reactions to catalyst-controlled synthesis. nih.gov Since then, the design of new chiral ligands and catalysts has been a major focus, leading to the development of numerous highly effective systems for a wide array of asymmetric transformations. nih.govmdpi.commdpi.com

Current Research Frontiers and Prospective Avenues for Rhodium(II) Compounds

Current research in dirhodium(II) chemistry is vibrant and multifaceted, pushing the boundaries of catalysis and materials science. A key frontier is the development of new, more sophisticated catalyst systems with enhanced reactivity and selectivity.

Key Research Areas:

Heteroleptic Complexes : While most research has focused on homoleptic complexes (where all four bridging ligands are identical), there is growing interest in heteroleptic dirhodium(II) paddlewheel complexes. rsc.orgrsc.org These complexes, which feature different bridging ligands, offer unique steric and electronic properties that can lead to improved catalytic performance and provide synergies that their homoleptic counterparts cannot. rsc.orgacs.org

Ligand Modification : Fine-tuning the catalyst's properties through modification of both the bridging and axial ligands remains a central theme. acs.orgacs.org Adjusting the axial ligands, once considered to have a minor role, has been shown to be a valuable strategy for unlocking new reactivities. acs.org Similarly, creating a chiral environment at the bridging site continues to be a fruitful approach for developing new enantioselective reactions. acs.org

Computational Mapping : To aid in catalyst selection and accelerate the optimization of reactions, computational tools are being developed. Databases based on DFT-calculated parameters that capture the steric and electronic properties of a wide range of dirhodium(II) catalysts are being created to map the catalyst space. whiterose.ac.uk This approach facilitates a data-led optimization of rhodium-catalyzed transformations. whiterose.ac.uk

Biological Applications : Beyond catalysis, there is a renewed interest in the biological activity of dirhodium(II) complexes. Recent studies have investigated their potential as antitumor and antimicrobial agents. nih.govnih.gov Research is exploring their interactions with biological macromolecules like proteins and DNA, and how the lability of the ligands on the dirhodium core influences their cytotoxicity. researchgate.netnih.gov

Prospective Avenues: The future of dirhodium(II) chemistry is poised for exciting advancements. The development of catalysts that can achieve site-selectivity in C-H functionalization without the need for directing groups remains a grand challenge. nih.gov The exploration of heteroleptic complexes is still in its early stages and holds immense potential for discovering novel catalytic activities. acs.org Furthermore, a deeper understanding of the fundamental electronic properties of these complexes, aided by advanced spectroscopic techniques like ¹⁰³Rh NMR, will undoubtedly lead to the rational design of next-generation catalysts with unprecedented efficiency and selectivity. acs.orgnih.gov The synergy between experimental and computational approaches will be crucial in navigating the vast chemical space of dirhodium(II) catalysts and unlocking their full potential in synthesis, medicine, and materials science. whiterose.ac.ukrsc.org

Interactive Data Tables

Selected Dirhodium(II) Catalyzed Reactions

Evolution of Dirhodium(II) Complex Research

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rh+2 B8662247 Rhodium, ion(Rh2) CAS No. 22541-60-2

Properties

CAS No.

22541-60-2

Molecular Formula

Rh+2

Molecular Weight

102.9055 g/mol

IUPAC Name

rhodium(2+)

InChI

InChI=1S/Rh/q+2

InChI Key

YNWSXIWHOSSPCO-UHFFFAOYSA-N

Canonical SMILES

[Rh+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Dirhodium Ii Complexes

Rational Design and Ligand-Directed Synthesis of Specific Rhodium(II) Architectures

Rational design in the synthesis of dirhodium(II) complexes involves a systematic approach to dictate the final molecular architecture by carefully selecting and modifying the ligands. The bridging ligands, typically carboxylates or carboxamides, play a primary role in defining the core structure and electronic properties of the Rh2 unit. researchgate.netsnnu.edu.cnsqu.edu.om By tuning these ligands, chemists can influence the electrophilicity of the dirhodium core and its reactivity. snnu.edu.cnsqu.edu.om

For instance, the replacement of acetate (B1210297) ligands with trifluoroacetate (B77799) ligands, as seen in dirhodium(II) tetrakis(trifluoroacetate), significantly enhances the Lewis acidity of the rhodium centers, leading to increased reactivity towards various Lewis bases. wikipedia.org This rational modification allows for the fine-tuning of catalytic activity. Furthermore, computational studies and control experiments have provided insights into the role of interligand interactions, such as hydrogen bonding, in dictating stereoselectivity in reactions catalyzed by heteroleptic dirhodium amidate complexes. nih.govacs.org This understanding enables the design of catalysts with improved control over stereochemical outcomes.

Table 1: Influence of Bridging Ligands on Dirhodium(II) Complex Properties

Ligand TypeExample ComplexKey Structural FeatureImpact on Reactivity/PropertiesCitation
CarboxylateRh2(OAc)4Paddlewheel, D4h symmetryParent compound, widely used, moderate Lewis acidity researchgate.netsqu.edu.omwikipedia.org
TrifluoroacetateRh2(O2CCF3)4Paddlewheel, Chinese lanternEnhanced Lewis acidity, binds weak bases wikipedia.org
CarboxamidateRh2(cap)4Paddlewheel, cis-(2,2) geometryVersatile, tunable reactivity, higher selectivity snnu.edu.cnnih.govsigmaaldrich.comnih.gov

Controlled Synthesis of Paddlewheel-Type Dirhodium(II) Cores

The paddlewheel structure is the most common and robust architecture for dirhodium(II) complexes, characterized by two rhodium atoms bridged by four bidentate ligands, forming a Rh-Rh single bond. researchgate.netsnnu.edu.cnnih.gov The synthesis of these cores typically involves the reaction of rhodium(III) precursors with appropriate anionic ligands, often under reductive conditions. For example, dirhodium(II) tetraacetate (Rh2(OAc)4), a widely used precursor, can be prepared by dissolving rhodium(II) acetate in hot trifluoroacetic acid, which expels acetic acid while retaining the Rh-Rh bond. wikipedia.org

Controlled synthesis methodologies aim to achieve specific ligand arrangements and desired purities. While direct reaction of ligands with rhodium(III) salts can sometimes lead to extensive rhodium black formation, strategies involving oxidative rearrangement and reductive ligation have been developed to overcome these challenges and enable the scalable synthesis of congested carboxylate complexes. acs.org The choice of solvent, temperature, and stoichiometry are critical parameters that influence the yield and purity of the paddlewheel core. mdpi.com

Preparation of Axially Ligated Dirhodium(II) Compounds

Dirhodium(II) paddlewheel complexes possess two vacant axial coordination sites, one on each rhodium atom, which can bind to various Lewis bases. researchgate.netsqu.edu.omnih.gov The preparation of axially ligated dirhodium(II) compounds is a common strategy to modify their electronic and steric environment, thereby influencing their catalytic activity and selectivity. acs.orgchemrxiv.org

Axial ligation can be achieved by simply exposing the dirhodium(II) complex to a Lewis base, such as phosphines, nitriles, or even solvent molecules. wikipedia.org For instance, dirhodium(II) trifluoroacetate readily forms 2:1 adducts with various Lewis bases, where one base binds at the axial position of each rhodium center. wikipedia.org Stoichiometric control is often employed to facilitate single axial site functionalization, as demonstrated in the synthesis of dirhodium(II) metallodendrimers where pyridyl nitrogen atoms bind to the dirhodium core. mdpi.com While historically considered less important than bridging ligands, axial ligands are now recognized as a valuable and simple strategy to prepare new complexes with novel reactivities. acs.org

Table 2: Examples of Axially Ligated Dirhodium(II) Complexes

Parent ComplexAxial Ligand (L)StoichiometryEffect/ApplicationCitation
Rh2(O2CCF3)4CO, RCN, R2SO, R3P2:1Forms adducts, alters reactivity wikipedia.org
Rh2(form)4Ammonia (B1221849)2:1Ammonia sensing, functional materials researchgate.net
Rh2(OAc)4Pyridine groups (polymeric resins)VariableCatalyst immobilization, reusability chemrxiv.org

Stereoselective Synthesis of Chiral Dirhodium(II) Catalysts

The development of chiral dirhodium(II) catalysts is a significant area of research, particularly for asymmetric synthesis. These catalysts are highly effective in promoting enantioselective transformations, such as cyclopropanation, C-H insertion, and ylide generation. nih.govajol.infocanberra.edu.au Stereoselectivity in dirhodium(II) complexes is primarily achieved by incorporating chiral bridging ligands, often derived from amino acids or phosphonates. nih.govcanberra.edu.auacs.org

Template-Assisted Synthesis of Multinuclear Rhodium(II) Systems

Template-assisted synthesis provides a powerful approach for constructing complex multinuclear rhodium(II) systems, allowing for control over the assembly and architecture of extended structures. While the immediate search results did not directly yield examples of "multinuclear rhodium(II) systems" specifically referring to extended dirhodium(II) arrays built using templates, the concept of template-assisted synthesis is well-established in materials science for controlling the shape and arrangement of metal nanocrystals and coordination polymers. nih.govpitt.eduresearchgate.nettms.org

In the context of dirhodium(II) complexes, this methodology could involve using pre-designed organic scaffolds or supramolecular assemblies as templates to direct the formation of larger, interconnected dirhodium units. For instance, coordination-induced self-assembly reactions, where polydentate ligands like bipyridine coordinate with the axial sites of Rh2 complexes, can lead to one-dimensional polymeric structures. mdpi.com This strategy leverages the inherent coordination properties of the dirhodium(II) core to build more intricate, extended architectures, potentially opening avenues for novel materials with tailored properties.

Electronic Structure and Bonding in Dirhodium Ii Compounds

Quantum Chemical Investigations of Metal-Metal Bonding in Rhodium(II) Dimers

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the nature of the metal-metal bond in dirhodium(II) dimers. researchgate.netchemrxiv.orgetsu.edu These computational studies consistently confirm the presence of a formal single bond between the two rhodium atoms. researchgate.netnih.gov The calculations provide valuable insights into structural parameters, such as the Rh-Rh bond length, and how these are influenced by the electronic and steric properties of the surrounding ligands.

The nature of both the equatorial bridging ligands and the axially coordinated ligands significantly modulates the Rh-Rh bond distance. For instance, DFT calculations on dirhodium tetraformate have been used to explore the effects of axial ligation by various solvent molecules on the catalyst's structure and electronics. chemrxiv.org Similarly, studies on dirhodium(II) complexes with a range of bidentate carboxylate and carboxamidate ligands have shown strong correlations between the Rh-Rh bond length and the Rh-ligand bond angles, reflecting the rigidity of the Rh₂L₄ scaffold. nih.gov Changes to the Rh-donor atom distances, whether due to electronic effects or steric hindrance, directly impact the Rh-Rh bonding. nih.gov

Experimental X-ray crystallography data corroborates the theoretical findings, showing Rh-Rh bond lengths that are sensitive to the nature of the axial ligand and can vary, for example, between 2.38 Å and 2.52 Å. researchgate.net DFT calculations have successfully reproduced these experimental bond lengths. For example, in two dirhodium tetra-μ-(n-naphthoate) complexes with axial acetone (B3395972) ligands, the experimentally determined Rh-Rh bond lengths were 2.374 Å and 2.395 Å, respectively. nih.gov Another study confirmed that the Rh–Rh bond distance of 2.395(1) Å in a dirhodium pivalate (B1233124) complex falls within the typical range for adducts of rhodium(II) carboxylates. researchgate.net

Table 1: Selected Rh-Rh Bond Lengths in Dirhodium(II) Complexes
CompoundMethodRh-Rh Bond Length (Å)Reference
[Rh₂(1-NC)₄(OCMe₂)₂]X-ray Diffraction2.374 nih.gov
[Rh₂(2-NC)₄(OCMe₂)₂]X-ray Diffraction2.395 nih.gov
[Rh₂(O₂CCF₃)₄(OCMe₂)₂]X-ray Diffraction2.406 nih.gov
[Rh₂(O₂CCMe₃)₄(py)₂]X-ray Diffraction2.413(1) researchgate.net
Rh₂(NHCOCH₃)₄ tolunitrile complexes (average)X-ray Diffraction2.42 etsu.edu

Spectroscopic Probes of Electronic Configuration in Dirhodium(II) Systems

Spectroscopic techniques are powerful tools for probing the electronic structure of dirhodium(II) complexes. UV-visible and ¹⁰³Rh Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

UV-visible Spectroscopy is used to study the electronic transitions within the dirhodium core. libretexts.orgillinois.edu The spectra of dirhodium(II) paddlewheel complexes are characterized by several absorption bands. A key transition, often observed in the visible region, is the π(Rh-Rh) → σ(Rh-Rh) transition. nsf.gov The energy of this transition is sensitive to the presence and nature of axial ligands. nsf.gov Coordination of a strong σ-donor ligand to an axial site raises the energy of the Rh-Rh σ* orbital, resulting in a blue shift (a shift to higher energy or shorter wavelength) of this absorption band. chemrxiv.orgnsf.gov For example, in a series of complexes with tethered axial thioether ligands, the incorporation of the thioether caused a shift of this characteristic band to higher energy. nsf.gov

¹⁰³Rh NMR Spectroscopy offers a direct window into the electronic environment of the rhodium nuclei. aip.org Despite ¹⁰³Rh being a spin-1/2 nucleus with 100% natural abundance, its low gyromagnetic ratio and often long relaxation times have historically made it a challenging nucleus to study. aip.orgresearchgate.netnih.gov However, recent advancements, such as the use of ¹H-enhanced techniques and H(C)Rh triple resonance experiments, have made the acquisition of high-quality ¹⁰³Rh NMR spectra more accessible. aip.orgbohrium.comacs.org

The ¹⁰³Rh chemical shift is exceptionally sensitive to the ligand environment. acs.org Studies have shown that changes in both equatorial and axial ligands cause significant variations in the ¹⁰³Rh chemical shift, reflecting alterations in the electronic nature of the rhodium centers. chemrxiv.orgbohrium.com For instance, a systematic study of heteroleptic dirhodium acetate (B1210297) and trifluoroacetate (B77799) complexes revealed that remote fluorination of the carboxylate ligands leads to incremental deshielding over a range of 380 ppm. acs.org The excellent agreement between experimentally measured and DFT-computed ¹⁰³Rh shifts provides a solid foundation for interpreting these spectral data in terms of electronic structure. researchgate.netbohrium.com

Table 2: Experimental ¹⁰³Rh Chemical Shifts for Selected Dirhodium(II) Complexes
Compound (Axial ligands are MeCN unless stated)¹⁰³Rh Chemical Shift (ppm)Reference
Rh₂(OAc)₄4997 researchgate.net
Rh₂(OAc)₃(TFA)5065 / 5104 researchgate.net
cis-Rh₂(OAc)₂(TFA)₂5182 researchgate.net
Rh₂(OAc)(TFA)₃5255 / 5288 researchgate.net
Rh₂(TFA)₄5381 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique used to study species with unpaired electrons. ethz.ch Standard dirhodium(II,II) paddlewheel complexes are diamagnetic (containing no unpaired electrons) and are therefore EPR-silent. However, EPR spectroscopy becomes a vital tool for characterizing related paramagnetic species, such as Rh(0) complexes, reactive radical intermediates, or redox-active dirhodium compounds that have been chemically or electrochemically oxidized or reduced. acs.orgwashington.eduresearchgate.net

Molecular Orbital Theory Applied to Dirhodium(II) Interactions

Molecular Orbital (MO) theory provides a framework for understanding the metal-metal bond in dirhodium(II) complexes. Each Rh(II) center has a d⁷ configuration. The interaction between the d-orbitals of the two rhodium atoms leads to the formation of a set of molecular orbitals: σ, π, and δ bonding orbitals, along with their corresponding antibonding counterparts (σ, π, and δ*).

The generally accepted electronic configuration for the Rh₂⁴⁺ core is σ²π⁴δ²δ²π⁴. nih.govresearchgate.net This configuration describes the filling of the molecular orbitals formed from the metal d-orbitals:

σ bond: Formed by the overlap of the dz² orbitals along the Rh-Rh axis.

π bonds: Two degenerate π bonds are formed from the overlap of the dxz and dyz orbitals.

δ bond: A weaker δ bond results from the face-to-face overlap of the dxy orbitals.

The 14 d-electrons from the two Rh(II) centers fill these orbitals, resulting in a net bond order of one ( (8 bonding electrons - 6 antibonding electrons) / 2 = 1 ), which is consistent with the formal single bond determined by quantum chemical calculations. nih.gov The Highest Occupied Molecular Orbital (HOMO) is typically the π* orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the σ* orbital. chemrxiv.orgnsf.gov The energy gap between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that influences the complex's reactivity and is affected by axial ligand coordination. chemrxiv.org DFT calculations show that coordination of an axial ligand increases the energy of the LUMO, leading to a larger HOMO-LUMO gap. chemrxiv.org

Mechanistic Elucidation of Rhodium Ii Mediated Transformations

Detailed Reaction Mechanism Studies of Dirhodium(II) Catalysis

The general mechanism for dirhodium(II)-catalyzed carbene transfer reactions typically involves the electrophilic addition of the catalyst to a diazo compound, leading to the extrusion of dinitrogen (N2) and the formation of a metal-stabilized carbene intermediate. This electrophilic carbene then reacts with an electron-rich substrate, resulting in the formation of the product and regeneration of the catalyst, completing the catalytic cycle. squ.edu.om

For nitrene transfer reactions, the mechanism often involves the formation of a dirhodium-nitrene intermediate, which can then undergo reactions such as C-H amination or aziridination. Studies have shown that dirhodium(II) complexes can activate C-H bonds, leading to C-N bond formation, a highly atom-economical transformation. rsc.organr.fr

Recent research has elucidated more complex mechanistic pathways. For instance, in some dirhodium-catalyzed reactions involving enynones, the formation of dirhodium carbenes can lead to cross-coupling reactions via a formal 1,3-proton shift, as supported by Density Functional Theory (DFT) calculations. snnu.edu.cn Other studies have revealed cascaded cycloaddition reactions involving rare endocyclic donor-donor vinyl carbenes generated by dirhodium catalysts. snnu.edu.cn

Dirhodium(II) catalysts can function as both redox-neutral and redox catalysts, expanding their applicability beyond traditional carbene and nitrene chemistry to include cycloisomerization, hetero-Diels-Alder reactions, ene reactions, arylation, radical oxidation reactions, and C-H activation. snnu.edu.cn

Kinetic and Thermodynamic Analysis of Rhodium(II) Reaction Pathways

Kinetic and thermodynamic analyses are essential for understanding the rate-determining steps and energy profiles of dirhodium(II)-catalyzed reactions. Detailed kinetic studies on the functionalization of unactivated hydrocarbon sp³ C-H bonds by dirhodium-catalyzed reactions of aryldiazoacetates have shown that the C-H functionalization step is often rate-determining. nih.gov In contrast, for cyclopropanation reactions, the nitrogen extrusion to form the carbene intermediate is typically the rate-determining step, with a very small barrier for the subsequent cyclopropanation. nih.gov

The efficiency of the C-H functionalization step can be enhanced by using the hydrocarbon as the solvent and employing donor/acceptor carbenes with electron-withdrawing substituents on the aryl donor group. nih.gov For example, the catalyst Rh2(R-TPPTTL)4 has shown exceptional efficiency in C-H functionalization, achieving high turnover numbers (TONs) of up to 580,000 for cyclohexane (B81311) functionalization. nih.gov

Computational studies, particularly DFT calculations, are frequently employed to determine the free energy barriers and transition structures, providing insights into the rate-limiting steps and the stability of intermediates. frontiersin.org For instance, in dirhodium(II)-catalyzed dehydrosilylation of styrenes, alkylene insertion into the Rh-Si bond was identified as the rate-determining step. rsc.org

Identification and Characterization of Reactive Intermediates in Dirhodium(II) Catalytic Cycles

The identification and characterization of reactive intermediates are critical for validating proposed mechanisms. In dirhodium(II) catalysis, the key intermediates are typically metal-stabilized carbenes (rhodium-carbenoids) and nitrenes (rhodium-nitrenoids). squ.edu.omrsc.org

For carbene transfer, the formation of a metal-stabilized carbene (e.g., from diazo compounds) is a central step. These electrophilic carbene intermediates are highly reactive and are subsequently transferred to various substrates. squ.edu.om Spectroscopic techniques and trapping experiments are often used to infer the presence and nature of these transient species.

In nitrene transfer reactions, dirhodium-nitrene intermediates are hypothesized to exist in different redox states, such as Rh2(II,II) or Rh2(II,III). nih.gov DFT and CASSCF calculations have been instrumental in describing the ground electronic states of these nitrene intermediates, suggesting that some may possess radical character. For example, a doublet ground electronic state for certain Rh2(II,II) nitrene intermediates has been described as Rh2(II,II) with a coordinated nitrene radical cation. nih.gov

Computational Mechanistic Studies on Dirhodium(II) Redox and Carbene/Nitrene Transfer Reactions

Computational chemistry, particularly DFT, plays a pivotal role in unraveling the intricate mechanisms of dirhodium(II)-catalyzed reactions. These studies provide detailed insights into electronic structures, transition states, and reaction pathways that are often challenging to probe experimentally. snnu.edu.cnrsc.orgfrontiersin.orgrsc.orgnih.gov

Carbene Transfer Reactions: DFT calculations have been used to support proposed mechanisms involving concerted cycloaddition, formation of key Rh-carbene intermediates, and subsequent rearrangements like 1,2-H shifts. snnu.edu.cn They also help in understanding the formation of dirhodium(II)-carbene from diazo compounds, including the free energy barriers and transition structures involved in the N2 elimination step. frontiersin.org

Nitrene Transfer Reactions and Redox Processes: Computational studies have investigated the electronic structure and reactivity of Rh2-nitrene intermediates. For instance, DFT and CASSCF calculations have explored the ground electronic states of Rh2(II,III) species and their role in C-H amination. These studies have suggested that quartet transition states react via a stepwise radical mechanism, while doublet transition states proceed via a concerted mechanism, with the latter often being lower in energy. nih.gov The importance of the redox potential of the dirhodium complex in the course of nitrene transfer reactions has also been highlighted. anr.fr

Redox Modulation: Computational efforts are also directed towards understanding how redox-active ligands can influence the mechanism of C-H amination, particularly in the context of proton-coupled electron transfer (PCET) mechanisms that can operate without traditional hypervalent iodine oxidants. anr.fr

Solvent Effects and Ligand Influence on Rhodium(II) Reaction Mechanisms

The choice of solvent and the nature of the bridging and axial ligands significantly impact the reactivity, selectivity, and mechanism of dirhodium(II)-catalyzed transformations. snnu.edu.cnsqu.edu.omrsc.org

Ligand Influence:

Bridging Ligands: Dirhodium(II) catalysts typically feature a paddlewheel structure with four bridging anions. The versatility of these catalysts largely stems from the wide variety of bridging ligands that can be coordinated to the Rh2⁴⁺ core. Common bridging anions include carboxylates (e.g., acetate (B1210297), pivalate (B1233124), trifluoroacetate) and carboxamidates (e.g., esp, espn). By tuning these ligands, the electronic and steric properties of the dirhodium core can be precisely adjusted, thereby influencing catalytic reactivities and selectivities. snnu.edu.cnsqu.edu.omresearchgate.net

Electronic Effects: The electronic nature of the bridging ligands affects the electrophilicity of the rhodium centers, which in turn influences the formation and reactivity of metal-carbene or metal-nitrene intermediates. For example, the charge on the central rhodium atoms can vary depending on the electronic effects of the ligands, impacting the stability of transition structures. frontiersin.org

Steric Effects: Steric bulk of the ligands can dictate the approach of substrates to the active site, influencing regioselectivity and enantioselectivity. For instance, in dehydrosilylation reactions, stereoselectivity is controlled by steric effects and orbital interactions between the alkyne and the dirhodium catalyst. rsc.org

Axial Ligands: Historically, axial ligands were considered less important due to their lability. However, increasing evidence suggests that their introduction can endow dirhodium complexes with new chemical reactivities. snnu.edu.cn The presence or absence of an axial ligand can regulate chemoselectivity; for example, in dehydrosilylation, an axial ligand can favor E-alkene products, while its absence may lead to alkanes. rsc.org

Solvent Effects: The reaction medium can significantly influence reaction rates and pathways. For C-H functionalization, using the hydrocarbon substrate itself as the solvent has been shown to increase the efficiency of the rate-determining C-H functionalization step. nih.gov Solvent polarity and its ability to stabilize intermediates or transition states can alter the energy landscape of the reaction, affecting both kinetics and thermodynamics.

Catalytic Applications of Dirhodium Ii Complexes: Mechanistic and Selectivity Aspects

Dirhodium(II)-Catalyzed Carbene/Nitrene Transfer Reactions

Dirhodium(II) compounds are prominently recognized for their outstanding performance in carbene and nitrene transfer reactions. These transformations encompass a wide array of synthetically valuable processes, including X–H insertion (where X can be C, Si, B, N, O, S, P), cyclopropanation, cyclopropenation, ylide transformations, and C–H amination rsc.org. Various precursors, such as diazo compounds, cyclopropenes, hydrazones, and triazoles, can be utilized to generate the reactive carbene species rsc.orgsnnu.edu.cn. Similarly, dirhodium(II)-catalyzed nitrene transfer reactions are crucial for the efficient synthesis of diverse nitrogen-containing molecules rsc.org.

Chiral dirhodium(II) carboxylate complexes represent a critical class of catalysts for achieving asymmetric synthesis mdpi.comcanberra.edu.au. These complexes typically feature a structure where two rhodium atoms are bridged by four chiral electron-withdrawing carboxylate ligands, leaving two vacant axial positions available for carbene binding mdpi.com.

Asymmetric induction in these reactions can be achieved through several strategic approaches:

Diastereoselective reactions: Involve achiral catalysts reacting with diazo substrates containing chiral auxiliaries.

Enantioselective reactions: Utilize chiral catalysts with achiral substrates.

Double diastereoselective approach: Combines both chiral catalysts and chiral substrates ajol.info.

Notable examples of chiral dirhodium catalysts include Rh2(S-PTTL)4, Rh2(S-PTTL)3(TPA), Rh2(R-BTPCP)4, Rh2(R-3,5-(p-tBuPh)TPCP)4, and Rh2(S-DOSP)4 mdpi.comcanberra.edu.au. For instance, the D2-symmetry hypothesis has been proposed for catalysts like Rh2(S-DOSP)4, where the substrate approaches from a specific face, such as the re-face, to dictate the absolute configuration of the product mdpi.com. Furthermore, an interligand hydrogen bond between the –NH group of an amidate and the ester carbonyl group of the reactive rhodium carbene intermediate can play a crucial role in determining the stereoselectivity during asymmetric cyclopropanation acs.org.

Dirhodium(II) catalysts are highly effective in promoting the cyclopropanation of alkenes fishersci.bewikipedia.org. The substrate scope for these reactions has been significantly broadened to include challenging classes such as aliphatic alkynes, silylacetylenes, and α-olefins, which were previously difficult to cyclopropanate intermolecularly with α-alkyl-α-diazoesters mdpi.comcanberra.edu.au.

For example, in the cyclopropanation of styrene (B11656) with ethyl α-diazobutanoate, the catalyst Rh2(S-PTTL)3(TPA) demonstrated an enantiomeric excess (ee) of 88%, surpassing the 79% ee achieved with Rh2(S-PTTL)4 in the same reaction mdpi.comcanberra.edu.au. The methodology also accommodates heterocyclic analogues like 2-vinylthiophene, as well as enamine and enamide derivatives, often leading to products with exceptionally high trans/cis ratios (e.g., ≥50:1) acs.org. Functionalized aliphatic alkenes, including allyltrimethylsilane (B147118) and allyl acetate (B1210297), can also be effectively cyclopropanated, yielding multifunctionalized compounds suitable for further synthetic applications acs.org. Generally, these reactions exhibit excellent functional group compatibility researchgate.net.

The following table illustrates typical enantioselectivity observed in dirhodium(II)-catalyzed cyclopropanation reactions:

CatalystSubstrateDiazo CompoundEnantiomeric Excess (ee)Reference
Rh2(S-PTTL)3(TPA)StyreneEthyl α-diazobutanoate88% mdpi.comcanberra.edu.au
Rh2(S-PTTL)4StyreneEthyl α-diazobutanoate79% mdpi.comcanberra.edu.au
Rh2(S-TBPTTL)41-aryl-substituted alkenestert-butyl α-diazopropionate81–93% (trans:cis = 90:10 to >99:1) researchgate.net
Heteroleptic Rh2 complexTerminal alkenesα-stannylated α-diazoacetateHigh acs.org

Dirhodium(II) complexes are proficient in catalyzing insertion reactions into various X-H bonds, including N-H and O-H bonds rsc.org.

N-H Insertion: Carbene-induced N-H insertion is a critical step in multicomponent reactions that combine amines, diazo compounds, and allylic substrates to synthesize α-quaternary α-amino acid derivatives organic-chemistry.org. Alkynyl hydrazone carboxylates can serve as donor-acceptor carbene precursors for Rh(II)-catalyzed N-H insertion into a variety of amines, amides, and 1,2-diamines, leading to the formation of α-alkynyl α-amino esters and 3-alkynyl 3,4-dihydroquinoxalin-2(1H)-ones in good yields organic-chemistry.org. Mechanistic studies suggest that a key 1,2-proton transfer occurs through a metal-bound ylide intermediate during alkynyl carbene N-H insertion organic-chemistry.org. Furthermore, the enantioselective carbene insertion into the N-H bond of N-sp²-hybridized imines provides an efficient route to optically active N-unprotected amino acids researchgate.net.

O-H Insertion: Dirhodium(II)-mediated chemistry involving methyl styryldiazoacetate can undergo O-H insertion, sometimes in a tandem fashion with a canberra.edu.aunih.gov sigmatropic rearrangement mdpi.com. Computational studies on Rh2(oct)4-catalyzed O-H/C-H insertion reactions of 1,3-diketones have revealed that the presence of water molecules can significantly enhance the catalyst's activity and reduce the free energy barrier rsc.org. The chemoselectivity observed in these reactions is influenced by a combination of steric repulsion, substrate distortion, and electronic effects rsc.org.

Dirhodium(II)-Catalyzed C-H Functionalization

Dirhodium(II) complexes are highly effective catalysts for C-H functionalization, particularly when utilizing donor/acceptor rhodium carbenes generated from diazo compounds rsc.orgemory.eduresearchgate.net. These reactions are atom-economical, offering a streamlined approach to synthesize complex nitrogen-containing molecules anr.fr. C-H functionalization can serve as a synthetic surrogate for other established reactions; for instance, C-H functionalization adjacent to an oxygen atom can be an alternative to an aldol (B89426) reaction, while C-H functionalization adjacent to a nitrogen atom can substitute a Mannich reaction researchgate.net.

Regioselectivity: Dirhodium(II)-catalyzed ortho C-H amination of N,N-dialkylanilines yields 1,2-diaminobenzenes with high chemo- and regioselectivities, even for sterically congested substrates rsc.org. The observed ortho selectivity is attributed to the coordination of the dialkylamino group to the Lewis acidic nitrogen atom of the Rh(II)-nitrene intermediate rsc.org.

Direct C-H amination of monocyclic and fused aromatics using NH2/NHalkyl-O-(sulfonyl)hydroxylamines as aminating agents also exhibits good regioselectivity nih.govscispace.com. Electron-donating substituents on the aromatic ring typically lead to ortho/para-directing effects, with a preference for the para-isomer potentially due to the steric demands of the Rh-nitrenoid complex scispace.com. In C(sp3)-H amination, selective functionalization of tertiary C-H bonds proceeds with complete retention of stereochemistry nih.gov. However, dirhodium(II,II) carboxylate catalytic systems for direct C(sp3)-H amidations via Rh-sulfonyl nitrene intermediates are generally limited to electron-rich tertiary and ethereal C-H bonds acs.orgresearchgate.net.

Stereoselectivity: Asymmetric intramolecular oxidations involving 3-arylpropanol sulfamates, catalyzed by tetralactamate-based rhodium dimers, can achieve product enantiomeric excesses exceeding 90% nih.gov. The Rh2(S-TPPTTL)4 catalyst demonstrates high selectivity in C-H functionalization of cyclohexanes, specifically at the C-3 equatorial C-H bond, when using aryldiazoacetates emory.edu. A new class of aspartyl β-turn-based dirhodium(II) metallopeptides has been developed for the enantioselective amination of benzylic C(sp3)–H bonds, achieving state-of-the-art enantioselectivity levels of up to 95.5:4.5 enantiomeric ratio (er) acs.org.

The table below summarizes some regioselectivity and stereoselectivity data for C-H functionalization:

Reaction TypeCatalystSubstrateSelectivity OutcomeReference
C-H AminationDirhodium(II)N,N-dialkylanilinesHigh ortho selectivity, excellent chemo- and regioselectivity rsc.org
C-H AminationDirhodium(II)Monocyclic/fused aromaticsGood regioselectivity (ortho/para-directing) nih.govscispace.com
C(sp3)-H AminationDirhodium(II)Tertiary C-H bondsComplete retention of stereochemistry nih.gov
Intramolecular C-H OxidationTetralactamate-Rh23-arylpropanol sulfamates>90% ee nih.gov
C-H FunctionalizationRh2(S-TPPTTL)4CyclohexanesHigh selectivity at C-3 equatorial C-H bond emory.edu
Benzylic C(sp3)–H AminationAspartyl β-turn-Rh2Benzylic C(sp3)–H bondsUp to 95.5:4.5 er acs.org

Dirhodium(II) complexes facilitate both intramolecular and intermolecular C-H activation processes, providing diverse synthetic pathways.

Intramolecular C-H Activation: Intramolecular C-H insertion reactions of diazocarbonyl compounds are generally more efficient compared to their intermolecular counterparts ajol.info. Rhodium(II) dicarboxylate complexes are known to catalyze the intramolecular amination of unactivated primary, secondary, or tertiary aliphatic C-H bonds, utilizing aryl azides as the nitrogen atom source acs.orgresearchgate.net. Furthermore, intramolecular radical addition can occur as a key step in dirhodium(II)-catalyzed [3+2] cycloaddition reactions beilstein-journals.org.

Intermolecular C-H Activation: Intermolecular C-H functionalization mediated by donor/acceptor rhodium carbenes exhibits high selectivity, which is primarily governed by a combination of steric and electronic factors rsc.org. Examples include the intermolecular C-H amination of ethylbenzene, although yields can sometimes be modest anr.fr. The Rh2(esp)2 complex stands out as a stable and efficient catalyst for intermolecular aminations proceeding via nitrene insertion anr.frnih.gov. A versatile method for the direct C-H amination of monocyclic and fused aromatics has been developed using O-(sulfonyl)hydroxylamines as aminating agents nih.govscispace.com. The efficiency of intermolecular C-H functionalization can be further enhanced by employing the hydrocarbon as a solvent and utilizing donor/acceptor carbenes that feature electron-withdrawing substituents on the aryl donor group acs.org. Notably, the catalyst Rh2(R-TPPTTL)4, when used with N,N′-dicyclohexylcarbodiimide as an additive, has achieved exceptionally high catalyst turnover numbers, reaching up to 580,000 for the functionalization of cyclohexane (B81311) acs.org.

Advanced Spectroscopic and Analytical Characterization of Dirhodium Ii Complexes

X-ray Absorption Spectroscopy (XAS) for Probing Rhodium(II) Oxidation States and Coordination Environments

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is an element-specific technique crucial for elucidating the oxidation state and local coordination environment of rhodium in dirhodium(II) complexes. XANES spectra are sensitive to the electronic structure and oxidation state of the absorbing atom, with shifts in the absorption edge energy and changes in white line intensity providing information on the Rh oxidation state. For instance, a decrease in the white line intensity in Rh K-edge XANES spectra can be associated with the partial reduction of rhodium oxide (Rh³⁺) to Rh metal (Rh⁰). osti.gov

EXAFS provides quantitative structural parameters, including bond distances, coordination numbers, and disorder parameters, for atoms within approximately 5 Å of the absorbing rhodium atom. iucr.orgresearchgate.net This enables the precise determination of Rh-Rh bond lengths and Rh-ligand bond distances, which are critical for understanding the structural integrity of the dirhodium(II) core and its interactions with various ligands.

Key Findings from XAS Studies on Dirhodium(II) Complexes:

Rh-Rh Bond Lengths: EXAFS analysis has revealed characteristic Rh-Rh bond lengths in dirhodium(II) complexes. For example, in dirhodium(II) acetate (B1210297) dimer, Rh₂(CH₃COO)₄, the Rh-Rh bond distance is typically around 2.40-2.45 Å. bac-lac.gc.ca When adsorbed onto supports like titanate nanosheets, the Rh-Rh scattering path in the Fourier transform (FT) data shows a peak around 2.2 Å, with a fitted bond length of approximately 2.654 Å, which is close to the dimer complex's intrinsic bond length of 2.627 Å, indicating the maintenance of the dimeric structure. researchgate.net

Rh-Ligand Coordination: XAS can identify and quantify the types and numbers of atoms coordinating to the rhodium centers. In reactions of dirhodium(II) tetraacetate with l-cysteine (B1669680) or N-acetyl-l-cysteine, Rh K-edge EXAFS data indicated the formation of Rh(III) species with 3-4 Rh-S bonds and 2-3 Rh-(N/O) bonds at mean distances of 2.33 ± 0.02 Å and 2.09 ± 0.02 Å, respectively. nih.gov Similarly, methionine thioether binding to the axial positions of the Rh₂(CH₃COO)₄ cage structure has been confirmed by Rh K-edge EXAFS, showing a mean Rh-S axial distance of 2.58 ± 0.02 Å. nih.gov

Oxidation State Determination: While K-edge XANES can be influenced by core-hole lifetime broadening, making distinct features less pronounced, the L3-edge XANES, with its reduced lifetime broadening, can directly probe the valence orbital electronic structure and is sensitive to the oxidation state and chemical environment. iucr.org Studies have shown that the edge position of the Rh(II) dimer remains similar even when bound to supports, indicating the maintenance of the Rh(II) oxidation state. researchgate.net

Table 1: Representative Rh-Ligand and Rh-Rh Distances from EXAFS Studies of Dirhodium(II) Complexes

Complex Type / LigandBond TypeAverage Distance (Å)Reference
Rh₂(CH₃COO)₄ (dimer)Rh-Rh~2.40-2.45 bac-lac.gc.ca
Rh(III)-Cysteine/NACRh-S2.33 ± 0.02 nih.gov
Rh(III)-Cysteine/NACRh-(N/O)2.09 ± 0.02 nih.gov
Rh₂(CH₃COO)₄(HMet)₂Rh-S (axial)2.58 ± 0.02 nih.gov
Rh₂(CH₃COO)₄(EtSH)₂Rh-Rh2.41 ± 0.02 bac-lac.gc.ca
Rh₂(CH₃COO)₄(EtSH)₂Rh-S2.53 ± 0.02 bac-lac.gc.ca
Rh(II) dimer/titanateRh-Rh2.654 researchgate.net
Rh(III)-GlutathioneRh-S2.33 ± 0.02 nih.gov
Rh(III)-GlutathioneRh-O2.08 ± 0.02 nih.gov
Rh(III)-GlutathioneRh-Rh3.11 ± 0.02 nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Dirhodium(II) Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically employed for detecting and characterizing species with unpaired electrons. While many dirhodium(II) complexes are diamagnetic due to the formation of a strong Rh-Rh sigma bond, certain dirhodium species can exhibit paramagnetism. This can arise in mixed-valence dirhodium complexes (e.g., Rh(I)-Rh(II) or Rh(II)-Rh(III)), or in dirhodium(II) systems where the Rh-Rh bond is absent or significantly weakened, leading to unpaired electron density on the rhodium centers or delocalized across the complex.

EPR spectroscopy provides crucial information about the electronic environment of the unpaired electron, including g-values and hyperfine coupling constants. These parameters can reveal the symmetry of the metal center, the nature of the orbitals containing the unpaired electron, and the extent of electron delocalization onto coordinating ligands. For example, an unusual dinuclear rhodium complex with a thiolate-bridging ligand, where the oxidation states of each Rh center are Rh(I),Rh(II), displayed an EPR spectrum that revealed delocalization of the unpaired electron through the thiolate-bridging ligand. nih.gov This demonstrates the utility of EPR in understanding the electronic structure and bonding in such unique paramagnetic dirhodium systems.

Multi-Nuclear NMR Spectroscopy for Ligand Dynamics and Structural Elucidation of Dirhodium(II) Compounds

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and investigation of ligand dynamics in dirhodium(II) compounds in solution. While the ¹⁰³Rh nucleus (I = 1/2) is NMR active, its low natural abundance (100%) and broad linewidths due to quadrupolar relaxation in some environments can make direct ¹⁰³Rh NMR challenging. However, other nuclei commonly found in ligands, such as ¹H, ¹³C, and ³¹P, are routinely used.

Applications in Dirhodium(II) Chemistry:

Ligand Binding and Exchange: Changes in chemical shifts and coupling patterns in ¹H, ¹³C, or ³¹P NMR spectra upon coordination to the dirhodium(II) core provide definitive evidence of ligand binding. For instance, the interaction of Rh₂(CH₃COO)₄ with amino acids like methionine can be followed by NMR, revealing the formation of adducts and displacement of acetate ligands. bac-lac.gc.canih.gov

Structural Elucidation: The number and relative intensities of signals, along with coupling constants, help in determining the symmetry of the complex and the precise binding modes of ligands (e.g., bridging vs. terminal, chelation). For example, the ¹³C CPMAS NMR spectrum of Rh(III)-glutathione and Rh(III)-cysteine complexes showed a significant change in the chemical shift of the COO⁻ signal (ΔδC > 6 ppm), indicating carboxylate coordination to the Rh(III) ions after oxidation of the dirhodium(II) core. nih.govnih.gov

Ligand Dynamics: Temperature-dependent NMR studies can reveal dynamic processes such as ligand rotation, inversion, or exchange between different coordination sites, providing insights into the flexibility and reactivity of dirhodium(II) complexes.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization in Rhodium(II) Complexes

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to characterize the specific bond vibrations within rhodium(II) complexes, offering insights into bond strengths, molecular symmetry, and the nature of metal-ligand interactions.

Key Applications:

Rh-Rh Stretching Frequencies: While often weak in IR, the Rh-Rh stretching vibration can be observed in Raman spectra, providing direct evidence of the metal-metal bond. The frequency of this vibration is indicative of the strength of the Rh-Rh bond.

Metal-Ligand Vibrations: Vibrations associated with Rh-O, Rh-N, Rh-S, or Rh-P bonds provide information about the coordination environment and the strength of these bonds. For instance, the interaction of Rh₂(CH₃COO)₄ with various ligands like ethanethiol, methionine, and imidazole (B134444) has been investigated using IR spectroscopy, showing characteristic changes in vibrational modes upon axial coordination. bac-lac.gc.ca

Ligand Characterization: Changes in the vibrational modes of the ligands themselves upon coordination (e.g., shifts in carboxylate stretching frequencies) can confirm their binding to the rhodium centers. For example, the shift in the COO⁻ signal in ¹³C CPMAS NMR (as mentioned in 6.3) is often correlated with changes observable in IR spectra for carboxylate coordination.

UV-Vis and Luminescence Spectroscopy for Electronic Transitions and Photophysical Properties of Dirhodium(II) Systems

UV-Vis (Ultraviolet-Visible) and Luminescence spectroscopy are crucial for probing the electronic transitions and photophysical properties of dirhodium(II) systems. These techniques provide information about the electronic structure, charge transfer processes, and potential for light absorption and emission.

Insights from Electronic Spectroscopy:

d-d Transitions: Dirhodium(II) complexes typically exhibit characteristic absorption bands in the visible region due to d-d electronic transitions involving the Rh-Rh σ and σ* orbitals, as well as transitions between the metal d-orbitals and ligand orbitals. These bands are sensitive to the ligand field strength and the axial coordination. For example, the UV-Vis spectra of Rh₂(CH₃COO)₄ dissolved in various solvents or with different axially coordinating ligands show distinct peak maxima, indicating changes in the ligand field strength. bac-lac.gc.ca

Charge Transfer Bands: Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands can appear in the UV or visible region, providing insights into the redox properties and electronic communication between the metal centers and ligands.

Luminescence Properties: Some dirhodium(II) complexes, particularly those with specific ligand sets, can exhibit luminescence. Luminescence spectroscopy (fluorescence or phosphorescence) can be used to study excited-state lifetimes, quantum yields, and the nature of the emissive states, which are relevant for applications in sensing, imaging, or photocatalysis. For example, a mixed-valence dirhodium species was found to absorb low-energy light with a λmax of 779 nm and 1187 nm, indicative of intervalence charge transfer. nih.gov

Table 2: UV-Vis Absorption Maxima for Rh₂(CH₃COO)₄ with Different Axial Ligands

Axial Ligand (X) in Rh₂(CH₃COO)₄X₂λmax (nm)Reference
H₂O588 bac-lac.gc.ca
Ethanethiol (EtSH)556 bac-lac.gc.ca
Methionine (thioether)537 bac-lac.gc.ca
Imidazole (Nsp²)521 bac-lac.gc.ca

Note: The decreasing λmax indicates an increasing ligand field strength. bac-lac.gc.ca

Mass Spectrometry (ESI-MS, MALDI-TOF) for Molecular Weight and Fragment Analysis of Dirhodium(II) Aggregates

Mass Spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is invaluable for determining the molecular weight of dirhodium(II) complexes and analyzing their fragmentation patterns. These techniques are particularly useful for confirming the stoichiometry of newly synthesized complexes and understanding their behavior in solution, including the formation of aggregates or the dissociation of ligands.

Utility in Dirhodium(II) Chemistry:

Molecular Weight Confirmation: ESI-MS is highly effective for soft ionization of intact metal complexes, producing molecular ions or adducts that confirm the exact mass of the dirhodium(II) species. This is crucial for verifying the proposed chemical formula.

Stoichiometry and Adduct Formation: ESI-MS can identify various species present in solution, such as 1:1 and 1:2 adducts formed during reactions. For instance, the reaction of dirhodium(II) tetraacetate with DL-methionine initially showed mixtures of [Rh₂(AcO)₄(HMet)(H₂O)] and [Rh₂(AcO)₄(HMet)₂] adducts. nih.gov Similarly, binuclear [Rhᴵᴵᴵ₂(HA)₄]²⁻ and [Rhᴵᴵᴵ₂(HA)₅]⁴⁻ ions were observed via ESI-MS during the aerobic reaction of Rh₂(AcO)₄ with glutathione (B108866). nih.gov

Ligand Displacement and Reaction Monitoring: MS can be used to monitor the progress of ligand exchange reactions or the stepwise displacement of ligands from the dirhodium(II) core over time, providing insights into reaction mechanisms. nih.gov

Analysis of Aggregates: For dirhodium(II) systems that tend to form oligomeric or polymeric aggregates, MALDI-TOF MS can be particularly useful due to its ability to analyze larger, less volatile molecules and aggregates.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination of Dirhodium(II) Materials

X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction (SCXRD), is the most definitive technique for determining the precise three-dimensional solid-state structure of dirhodium(II) materials. Powder X-ray diffraction (PXRD) is also employed for polycrystalline samples.

Contributions to Dirhodium(II) Chemistry:

Powder X-ray Diffraction (PXRD): PXRD is used for characterizing polycrystalline or amorphous dirhodium(II) materials where single crystals are not obtainable. It can provide information on phase purity, crystallinity, and unit cell parameters. While less detailed than SCXRD, PXRD patterns can be compared to simulated patterns from known structures or used for Rietveld refinement to gain structural insights into bulk materials.

Coordination Chemistry and Supramolecular Assemblies of Dirhodium Ii Ions

Self-Assembly of Rhodium(II)-Based Metallo-Supramolecular Cages and Frameworks

The principle of self-assembly, driven by coordination bonds, has been effectively utilized to construct discrete, three-dimensional metallo-supramolecular cages and extended frameworks from dirhodium(II) units. These assemblies are formed through the reaction of dirhodium(II) carboxylate complexes with multidentate organic linkers. The directional nature of the coordination bonds, coupled with the geometric constraints of the building blocks, guides the formation of well-defined, aesthetically pleasing structures.

Researchers have successfully synthesized M₃L₂ trigonal prismatic cages by combining dinuclear half-sandwich octahedral Ru(II) arene acceptors with tritopic pyridyl donors. nih.gov This strategy highlights the potential of using pre-organized metallocomplexes to direct the self-assembly of complex architectures. nih.gov The resulting cages can possess functional properties, such as fluorescence, which can be modulated by the presence of guest molecules. nih.gov The construction of such assemblies is a testament to the power of coordination-driven self-assembly in creating functional materials with tailor-made properties. nih.gov

Another approach involves the use of polycarboxylate cuboctahedral Rh(II)-based metal-organic polyhedra (MOPs) as supermolecular building blocks (SBBs). nih.gov These preformed MOPs can be functionalized with carboxylic acid groups, which then act as points of extension to form highly connected metal-organic frameworks (MOFs). nih.gov This SBB approach allows for a higher degree of control over the final topology of the framework. For instance, a 12-connected cuboctahedral SBB linked with a 4-connected paddle-wheel secondary building unit (SBU) can result in a framework with a (4,12)-c topology. nih.gov

The following table provides examples of self-assembled rhodium(II)-based cages and frameworks, highlighting the building blocks and resulting topologies.

Dirhodium(II) Building Block Organic Linker/SBB Resulting Architecture Key Features
Dirhodium(II) paddlewheel unitMultidentate pyridyl donorsMetallo-supramolecular cages (e.g., M₃L₂ trigonal prisms)Defined cavities, potential for host-guest chemistry. nih.gov
Polycarboxylate Rh(II)-MOPsMetallic secondary building units (SBUs)Highly-connected Metal-Organic Frameworks (MOFs)High connectivity, predictable topologies (e.g., ftw, rht). nih.gov
[Rh₂(O₂CC₆H₄COOC₂H₅)₄]Self-assembles via dangling ester groups2D extended frameworksMicroporous structure, devoid of exogenous ligands. lookchem.com

Dirhodium(II) Units as Building Blocks in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The application of dirhodium(II) units as secondary building units (SBUs) in the construction of metal-organic frameworks (MOFs) has garnered significant attention. The paddlewheel structure of the dirhodium(II) core provides a well-defined geometry that can be linked in three dimensions by organic struts to create porous, crystalline materials. These MOFs often exhibit interesting properties, such as gas storage, separation, and catalysis, which are derived from both the metallic nodes and the organic linkers.

The use of preformed polycarboxylate Rh(II)-MOPs as supermolecular building blocks (SBBs) represents a sophisticated strategy for the synthesis of highly connected MOFs. nih.gov By functionalizing the MOPs with carboxylic acid groups, they can be linked by other metal ions or clusters to form robust and complex frameworks. nih.gov For example, the assembly of a 12-connected Rh(II)-MOP SBB with a 4-connected paddle-wheel SBU, or a 24-connected SBB with a 3-connected triangular Cu(II) SBU, leads to bimetallic MOFs with ftw (4,12)-c and rht (3,24)-c topologies, respectively. nih.gov

While the use of dirhodium(II) units in MOFs is well-established, their incorporation into covalent organic frameworks (COFs) is a more nascent area of research. COFs are constructed from light elements linked by strong covalent bonds, resulting in porous, crystalline materials. acs.orgrsc.org The integration of dirhodium(II) units into COF structures could impart catalytic activity and unique electronic properties to these materials. The challenge lies in developing synthetic methodologies that allow for the formation of crystalline frameworks while maintaining the integrity of the dirhodium(II) core.

Interplay of Ligand Sterics and Electronics on Dirhodium(II) Coordination Geometries

Electronic Effects: The electronic nature of the ligands directly impacts the electron density at the rhodium centers. Electron-donating ligands increase the electron density on the dirhodium core, making it easier to oxidize and generally leading to longer Rh-Rh bonds. osti.gov Conversely, electron-withdrawing ligands decrease the electron density, making the rhodium centers more electrophilic and often resulting in shorter Rh-Rh bonds. osti.govnsf.gov These electronic perturbations also affect the energy of the metal-to-ligand charge transfer (MLCT) transitions observed in their electronic absorption spectra. osti.govnih.gov For example, replacing the electron-donating p-ditolylformamidinate (DTolF) ligand with the more electron-withdrawing p-difluorobenzylformamidinate (F-form) ligand in a series of heteroleptic paddlewheel complexes results in a blue-shift of the ML-LCT band. osti.gov

Steric Effects: The steric bulk of the ligands plays a crucial role in determining the coordination geometry and can influence the accessibility of the axial coordination sites. Bulky ligands can lead to distortions in the paddlewheel structure, as evidenced by significant torsion angles. researchgate.net In some cases, steric hindrance can control the geometry of metal-carbene intermediates in catalytic reactions, thereby influencing the regio- and stereoselectivity of the transformation. nih.gov The interplay between steric and electronic effects is critical in tuning the reactivity and selectivity of dirhodium(II) catalysts. rsc.orgresearchgate.net

The following table summarizes the influence of ligand properties on the coordination geometry of dirhodium(II) complexes.

Ligand Property Effect on Dirhodium(II) Core Example
Electron-donating Increased electron density, longer Rh-Rh bond, lower energy MLCT. osti.govAxial coordination of an anionic npCOO⁻ ligand red-shifts the ML-LCT compared to a neutral ligand. osti.gov
Electron-withdrawing Decreased electron density, shorter Rh-Rh bond, higher energy MLCT. nsf.govTrifluoroacetate (B77799) ligands in Rh₂(O₂CCF₃)₄ lead to a more electrophilic core compared to Rh₂(O₂CCH₃)₄. acs.orgnih.gov
Steric Bulk Distortion of paddlewheel structure, controlled access to axial sites. researchgate.netnih.govBulky ligands can influence the geometry of rhodium carbenes, affecting catalytic selectivity. nih.gov

Formation of Polymeric and Oligomeric Structures Featuring Dirhodium(II) Cores

Dirhodium(II) paddlewheel complexes are excellent building blocks for the construction of one-dimensional (1D) polymeric and discrete oligomeric structures. nih.gov This is typically achieved by linking the dirhodium units through their axial positions with bifunctional ligands.

One-dimensional coordination polymers can be synthesized by reacting dirhodium(II) tetracarboxylates with bridging ligands such as dicyanometallates. nih.gov For example, the reaction of [Rh₂(μ–O₂CR)₄] with PPh₄[Au(CN)₂] can yield 1D polymers with the general formula (PPh₄)ₙ[Rh₂(μ–O₂CR)₄Au(CN)₂]ₙ. nih.gov These polymers consist of alternating dirhodium units and dicyanoaurate linkers, forming wavy chains. nih.gov The Rh-Au-Rh and Rh-N-C angles in these chains are influenced by the nature of the carboxylate ligand. nih.gov

The formation of discrete oligomeric structures can also be achieved. For instance, the reaction of dirhodium tetraacetate with certain dicarboxylic acids can lead to the formation of macrocyclic dimers where two dirhodium units are bridged by two dicarboxylate ligands. rsc.org In these structures, the dirhodium cages can be stacked vertically, with the separation between the cages being on the order of 4.5 Å. rsc.org The reaction of dirhodium tetraacetate with biomolecules like cysteine and glutathione (B108866) can also lead to the formation of oligomeric species, although this often involves the oxidation of the dirhodium(II) core to Rh(III). nih.gov

The table below provides examples of polymeric and oligomeric structures based on dirhodium(II) cores.

Structure Type Bridging Ligand Example Compound Structural Features
1D Polymer Dicyanoaurate(PPh₄)ₙ[Rh₂(μ–O₂CMe)₄Au(CN)₂]ₙWavy chains of alternating Rh₂ and [Au(CN)₂] units. nih.gov
Macrocyclic Dimer Dicarboxylate(AcO)₂Rh₂L₂Rh₂(OAc)₂ (L = dicarboxylate)Vertically stacked Rh₂ units with a separation of ~4.5 Å. rsc.org
Oligomer Thiolates (from Cysteine)Rh(III)-Rh(III) S-bridged oligomersFormed via oxidation of the Rh₂(II,II) core. nih.gov

Host-Guest Chemistry within Dirhodium(II)-Based Supramolecular Cavities

The well-defined cavities within self-assembled dirhodium(II)-based supramolecular architectures, such as cages and frameworks, make them attractive hosts for a variety of guest molecules. nih.govspringernature.comacs.org The encapsulation of guests within these cavities can lead to interesting phenomena, including the stabilization of reactive species, modulation of guest properties, and catalysis.

The interior of these cavities provides a unique microenvironment that is distinct from the bulk solution. springernature.com This can be exploited to influence the outcome of chemical reactions. For example, the confinement of reactants within a supramolecular cage can lead to significant rate enhancements and altered selectivities compared to the reaction in bulk solution. springernature.com

The binding of guest molecules is governed by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. rsc.orgresearchgate.netmdpi.com The size, shape, and chemical nature of both the host cavity and the guest molecule determine the strength and selectivity of the binding. In some cases, the encapsulation of a guest can be signaled by a change in the physical properties of the host, such as its fluorescence, allowing for the development of chemosensors. nih.gov

While the host-guest chemistry of many metallosupramolecular systems has been extensively studied, the exploration of dirhodium(II)-based hosts is an active area of research. nih.govresearchgate.netacs.orgnih.gov The potential to combine the unique reactivity of the dirhodium(II) core with the principles of molecular recognition and encapsulation offers exciting opportunities for the development of novel catalysts and functional materials.

Theoretical and Computational Chemistry of Dirhodium Ii Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties of Dirhodium(II) Complexes

Density Functional Theory (DFT) has become a cornerstone for the computational study of transition metal complexes, including dirhodium(II) systems, due to its favorable balance of computational cost and accuracy. umn.edu DFT methods are routinely used to predict the ground-state geometries and electronic structures of these complexes. escholarship.orgcore.ac.uk

A database of dirhodium(II) catalysts has been developed based on DFT-calculated parameters that capture both steric and electronic properties. nih.gov This allows for the mapping of the catalyst space, which can help in selecting catalysts for specific transformations. nih.gov

Catalyst LigandHOMO Energy (a.u.)LUMO Energy (a.u.)HOMO-LUMO Gap (a.u.)
Acetate (B1210297)-0.277-0.1010.176
Trifluoroacetate (B77799)-0.298-0.1220.176
Octanoate-0.275-0.1000.175
Esp-0.264-0.0900.174

This interactive table presents DFT-calculated frontier orbital energies for dirhodium(II) complexes with different carboxylate ligands, illustrating how ligand electronics influence the catalyst's electronic properties. Data is representative based on findings from computational studies. nih.gov

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetics in Rhodium(II) Reactions

For situations requiring higher accuracy, particularly for reaction energetics and transition state analysis, ab initio and post-Hartree-Fock methods are employed. wikipedia.orglibretexts.org These methods are computationally more demanding than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons that standard Hartree-Fock (HF) theory only approximates. wikipedia.orgststephens.net.inquora.com

Ab initio Methods: The term ab initio signifies "from first principles," meaning these calculations are based directly on the principles of quantum mechanics without the use of experimental data or empirical parameters. wikipedia.org The Hartree-Fock method is the simplest ab initio method. wikipedia.org While HF is a foundational method, it neglects the detailed correlation of electron motions, which is crucial for accurate energy predictions. ststephens.net.in

Post-Hartree-Fock Methods: To improve upon HF, post-Hartree-Fock methods systematically incorporate electron correlation. wikipedia.orgststephens.net.in Common methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): This method treats electron correlation as a perturbation to the HF solution. It offers a good compromise between accuracy and computational cost. researchgate.net

Configuration Interaction (CI): CI provides a variational solution to the Schrödinger equation, but in its full form (Full CI), it is computationally prohibitive for all but the smallest systems. Truncated CI methods like CISD (CI with single and double excitations) are more feasible but are not size-consistent, which can be a drawback when comparing systems of different sizes. ststephens.net.in

Coupled Cluster (CC): Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. researchgate.net They are size-consistent and provide a robust description of electron correlation.

In the context of rhodium(II) reactions, such as C-H insertion or cyclopropanation, these high-accuracy methods are used to calculate reaction barriers (activation energies) and reaction enthalpies. acs.orgscispace.com This allows for a detailed understanding of reaction mechanisms and the factors controlling selectivity. acs.org For example, accurate energetics help to distinguish between stepwise and concerted mechanisms or to rationalize why a particular stereoisomer is formed preferentially.

MethodTreatment of Electron CorrelationTypical Application in Rh(II) ChemistryRelative Computational Cost
Hartree-Fock (HF)Averaged (mean-field) repulsion onlyInitial geometry optimization, reference for other methodsLow
MP2Includes second-order perturbation theoryCalculating reaction energies and barriersMedium
CISDVariational, includes single and double excitationsBenchmarking, small systemsHigh
CCSD(T)Includes single, double, and perturbative triple excitationsHigh-accuracy benchmark energy calculations for key reaction stepsVery High

This interactive table compares different post-Hartree-Fock methods, highlighting their treatment of electron correlation and their application in studying rhodium(II) reaction energetics.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects on Dirhodium(II) Systems

While quantum mechanical calculations provide detailed information about static structures and energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of dirhodium(II) systems over time. MD simulations model the motion of atoms and molecules based on classical mechanics, allowing for the exploration of conformational flexibility, solvent interactions, and other dynamic processes. nih.gov

Dynamic Behavior: MD simulations have revealed that dirhodium(II) catalysts, often perceived as rigid, can exhibit significant flexibility. acs.org The bridging ligands can move and distort the catalyst's "bowl-shaped" structure. This flexibility can be crucial for substrate binding and for achieving the optimal geometry in the transition state of a catalytic reaction. acs.org

Solvation Effects: The choice of solvent can have a profound impact on the reactivity and selectivity of dirhodium(II) catalyzed reactions. chemrxiv.orgresearchgate.net MD simulations are particularly well-suited to investigate these effects at a molecular level. chemrxiv.org For example, studies on the influence of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have shown that its strong hydrogen-bonding ability can dramatically alter the catalyst's geometry and flexibility compared to less interactive solvents like dichloromethane (B109758) (DCM). acs.org These simulations can reveal specific solvent-catalyst interactions, such as hydrogen bonding between the solvent and the carboxylate ligands of the catalyst, which in turn influences the enantioselectivity of reactions like cyclopropanation. acs.orgchemrxiv.org

SolventKey Interaction with CatalystImpact on Catalyst StructureObserved Effect on Catalysis
Dichloromethane (DCM)Weak, non-specific interactionsRetains near C₄-symmetric geometryBaseline enantioselectivity
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Strong hydrogen bonding to ligandsIncreased flexibility, distortion of "bowl" shapeSignificant change (increase or decrease) in enantioselectivity
Acetonitrile (ACN)Axial coordination to Rh centersChanges Rh-Rh electronic structureAlters reactivity and selectivity chemrxiv.org

This interactive table summarizes the findings from MD simulations on how different solvents affect the structure and catalytic performance of chiral dirhodium tetracarboxylate catalysts. acs.orgchemrxiv.org

QM/MM Approaches for Modeling Dirhodium(II) Catalysis in Complex Environments

To study catalytic reactions in large, complex environments such as inside an enzyme, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often the method of choice. cardiff.ac.uknih.govbiomolmd.org This method combines the accuracy of QM for the reactive part of the system with the computational efficiency of MM for the surrounding environment. nih.gov

Methodology: In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: This typically includes the dirhodium catalyst, the substrate, and any directly interacting amino acid residues. This region is treated with a QM method (like DFT) to accurately model bond-breaking and bond-forming events and other electronic changes. nih.govbiorxiv.org

The MM Region: This comprises the rest of the protein and the surrounding solvent. This larger part of the system is described using a classical force field (MM), which is much faster computationally. biorxiv.org

The two regions are coupled so they can interact, typically through electrostatic and van der Waals forces. cardiff.ac.uk This allows the model to account for the steric and electrostatic influence of the entire enzyme on the catalytic reaction. nih.govresearchgate.net

Applications: QM/MM simulations are invaluable for understanding enzyme catalysis, including that of artificial metalloenzymes based on dirhodium(II) complexes. researchgate.netnih.gov These simulations can identify key amino acid residues that stabilize the transition state, elucidate the reaction mechanism at an atomic level of detail, and explain the origins of an enzyme's catalytic efficiency and selectivity. nih.govrsc.org By modeling the reaction pathway within the enzyme's active site, researchers can gain insights that are crucial for designing more efficient and selective biocatalysts. scispace.com

Predictive Modeling of Dirhodium(II) Reactivity and Selectivity

A major goal of computational chemistry is to develop models that can predict the outcome of a reaction without needing to run the experiment. nih.gov For dirhodium(II) catalysis, this involves creating predictive models for both reactivity (e.g., yield, turnover number) and selectivity (chemo-, regio-, and stereoselectivity). researchgate.net

Descriptor-Based Models: Many predictive models are built by first calculating a set of "descriptors" for a range of catalysts and substrates. nih.govresearchgate.net These descriptors are numerical values that quantify specific steric and electronic properties. For dirhodium(II) catalysts, descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, partial charges on the rhodium atoms. nih.gov

Steric Descriptors: Buried volume (%Vbur), which quantifies the steric bulk around the catalytic center. nih.gov

Once these descriptors are calculated, statistical methods or machine learning algorithms are used to find correlations between the descriptors and the experimental outcomes (e.g., reaction yield or enantiomeric excess). nih.govacs.orgresearchgate.net For instance, a model was developed for Rh-catalyzed C(sp³)–H bond insertion reactions that used DFT-calculated parameters to predict the propensity for insertion. researchgate.net Similarly, a predictive model for Rh-catalyzed cycloadditions found that reactivity is predominantly driven by the steric parameters of the alkyne substrate. acs.org

Machine Learning: Machine learning (ML) is increasingly being used to build more sophisticated predictive models. rsc.orgresearchgate.net ML algorithms can identify complex, non-linear relationships within large datasets of reactions. researchgate.net In the context of rhodium catalysis, ML has been used to rationalize the performance of promoted Rh-based catalysts for higher alcohol synthesis and to accelerate the identification of efficient chiral ligands for asymmetric hydrogenation. nih.govacs.orgrsc.org These data-driven approaches hold great promise for accelerating the discovery and optimization of new dirhodium(II) catalysts and reactions. acs.org

Model TypeInput DescriptorsPredicted OutcomeExample Application
DFT-Based Linear ModelSteric and electronic parameters of catalyst and carbene (e.g., %Vbur, HOMO/LUMO)C-H activation energies, reaction propensityPredicting reactivity in C(sp³)-H insertion reactions researchgate.net
Principal Component Analysis (PCA)Database of DFT-calculated catalyst propertiesCatalyst classification, selection for screeningMapping catalyst space to guide reaction optimization nih.gov
Steric Parameter ModelSteric A-values of alkyne substituentsCatalyst turnover, reaction yieldPredicting reactivity in [2+2+2] cycloadditions acs.org
Machine Learning (ML)Catalyst composition, reaction conditions, promoter propertiesCatalyst performance (selectivity, activity)Rationalizing performance of promoted Rh catalysts nih.govacs.org

This interactive table outlines different approaches to predictive modeling in dirhodium(II) catalysis, showing the types of computational data used and the reaction outcomes they aim to predict.

Emerging Research Directions and Future Perspectives in Dirhodium Ii Chemistry

Development of Novel Ligand Scaffolds for Enhanced Dirhodium(II) Reactivity and Selectivity

The design of novel ligand scaffolds is a pivotal area in advancing dirhodium(II) chemistry, aiming to fine-tune the catalytic reactivity and selectivity of these complexes. Dirhodium(II) paddlewheel complexes are well-established catalysts for a broad spectrum of transformations, including cyclopropanation, C-H insertion, ylide formation, and aziridination reactions nih.govcanberra.edu.ausnnu.edu.cn.

Axial Ligands: Historically, axial ligands were considered less influential due to their lability; however, recent studies highlight their increasing importance in modulating the electronic environment and, consequently, the reactivity and selectivity of dirhodium(II) complexes snnu.edu.cnnsf.govresearchgate.net. Novel mixed-ligand rhodium(II) paddlewheel complexes incorporating tethered axial thioether ligands have been synthesized, demonstrating enhanced yields and suppression of byproducts in cyclopropanation reactions with electron-deficient diazoacetates nsf.gov. Furthermore, the combination of Rh₂(OAc)₄ with phosphine (B1218219) ligands has enabled the first highly enantioselective carbonyl addition reactions, showcasing the potential of tuning both axial and bridging ligands researchgate.netacs.org.

Heteroleptic and Heterobimetallic Analogues: The exploration extends to heteroleptic complexes, which possess different bridging ligands, and heterobimetallic analogues. A prototype of a new class of dirhodium paddlewheel complexes, chiral at both inequivalent metal centers despite carrying achiral bridging ligands, has been reported. These complexes can achieve unprecedented levels of asymmetric induction in cyclopropanation reactions by promoting selective carbene formation and interligand hydrogen bonding acs.org.

Table 1: Examples of Dirhodium(II) Catalysts and Their Applications

CatalystLigand TypeKey ReactionsNoteworthy Selectivity/ReactivityReference
Rh₂(R-3,5-(p-tBuPh)TPCP)₄Chiral CarboxylateC-H Functionalization of n-alkanesHighly regio-, diastereo-, and enantio-selective canberra.edu.aumdpi.com
Rh₂(S-DOSP)₄, Rh₂(S-biTISP)₄Chiral ProlinateIntermolecular Cyclopropanation of Styrene (B11656)High enantiocontrol (98% ee) nih.gov
Rh₂(S-tertPTTL)₄Chiral CarboxylateAsymmetric CyclopropanationExtraordinary selectivity (>99% ee) mdpi.comdntb.gov.uaresearchgate.net
Rh₂(OAc)₄/Phosphine SystemsBridging Acetate (B1210297) + Axial PhosphineEnantioselective Carbonyl AdditionHighly enantioselective researchgate.netacs.org
Mixed-ligand Rh(II) with tethered thioetherBridging + Tethered Axial ThioetherCyclopropanation with electron-deficient diazoacetateEnhanced yields, byproduct suppression nsf.gov

Exploration of Alternative Oxidation States and Their Chemical Transformations Involving Rhodium(II)

While dirhodium(II) complexes are predominantly characterized by a Rh-Rh single bond within a Rh₂⁴⁺ core nih.govsnnu.edu.cnmdpi.comresearchgate.net, a burgeoning area of research involves exploring their redox chemistry and transformations that engage alternative oxidation states of rhodium. This expands the scope of dirhodium chemistry beyond the traditional Rh(II)-Rh(II) framework.

Mixed-Valence Complexes: Significant progress has been made in synthesizing and characterizing mixed-valence dirhodium complexes, where the two rhodium centers exist in different oxidation states (e.g., Rh(0,II), Rh(I,II), Rh(I,III), Rh(II,III)) mit.edunih.govrsc.orgresearchgate.net. For instance, thiolate-bridged dirhodium complexes have been shown to undergo reversible redox events, allowing for the isolation of distinct species with Rh₂ᴵ,ᴵ, Rh₂ᴵ,ᴵᴵ, and Rh₂ᴵᴵ,ᴵᴵ oxidation states nih.gov. In these systems, electron paramagnetic resonance spectroscopy has revealed delocalization of the unpaired electron through the thiolate-bridging ligand, and intervalence charge transfer has been observed in the near-infrared region nih.gov. The formation of Rh₂(0,II) complexes has also been achieved from Rh(I) starting materials supported by diphosphazane ligands mit.edu.

Redox Catalysis: Beyond their well-known role as redox-neutral catalysts in carbene and nitrene transfer, dirhodium complexes are increasingly being recognized for their ability to function as redox catalysts snnu.edu.cn. A notable example is the rhodium(II)-catalyzed C(sp³)-H diamination of arylcyclobutanes. Mechanistic studies of this reaction have indicated a radical sequential process involving single-electron oxidation, rather than the formation of a classical dirhodium nitrene intermediate scu.edu.cn. Furthermore, dirhodium(II,II) tetraformamidinates have been demonstrated to facilitate the photoinduced one-electron reduction of alkyl halides, showcasing their potential in light-driven redox transformations acs.org. These findings underscore the versatility of dirhodium complexes in mediating complex chemical transformations through diverse redox pathways.

Integration of Dirhodium(II) Complexes into Advanced Functional Materials (excluding biological applications)

The unique structural and electronic properties of dirhodium(II) complexes make them attractive building blocks for the development of advanced functional materials. Their integration into various material platforms opens avenues for applications beyond traditional catalysis.

Metal-Organic Frameworks (MOFs) and Polyhedra (MOPs): Dirhodium(II) complexes are increasingly utilized as nodes or secondary building units in the construction of Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs) mdpi.comresearchgate.netacs.orgnih.govbnl.gov. MOFs, known for their high porosity and tunable structures, find applications in gas storage, purification, separation, and catalysis bnl.gov. Rhodium(II)-based MOPs, particularly cuboctahedral variants, have been successfully employed as supermolecular building blocks for synthesizing highly-connected MOFs. These MOPs can be functionalized with carboxylic acid groups, enabling further structural diversity and functionality nih.gov. A compelling application involves the use of Rh(II)-based MOPs for efficient ammonia (B1221849) capture, leveraging synergistic coordinative and hydrogen-bonding interactions to enhance uptake capacity acs.org. Importantly, MOFs incorporating dirhodium(II) units can act as intrinsic catalysts, where the Rh(II) ions themselves serve as the active sites, offering unprecedented control over catalyst geometry bnl.gov.

Sensors: The distinctive optical and electrochemical properties of dirhodium complexes also lend themselves to applications in chemical sensing. Their ability to interact with various analytes and undergo measurable changes makes them suitable components for designing novel chemical sensors mdpi.comresearchgate.net.

Nanomaterials: While specific examples of dirhodium(II) integrated nanomaterials (beyond MOFs/MOPs) are still emerging, the general principles of nanomaterial design suggest significant potential. Incorporating dirhodium complexes into various nanomaterial platforms, such as nanoparticles or nanocomposites, could leverage the inherent advantages of nanoscale materials, including large surface area, enhanced conductivity, and superior electrocatalytic properties, to develop highly efficient and selective functional materials mdpi.com. This area represents a promising frontier for developing new material functionalities based on dirhodium(II) chemistry.

Dirhodium(II) in Photoredox Catalysis and Light-Driven Transformations

Photoredox catalysis has emerged as a powerful tool in synthetic chemistry, enabling reactions under mild conditions through light-driven electron or energy transfer processes. While many established photoredox catalysts are based on iridium or ruthenium complexes mdpi.comrsc.org, the unique electronic structure and redox properties of dirhodium(II) complexes are increasingly being explored for their potential in light-driven transformations.

Hydrogen Production: A notable area of research involves the development of dirhodium single-molecule photocatalysts for hydrogen generation. These catalysts are designed to efficiently produce hydrogen, even when exposed to low-energy visible light, by utilizing previously unobserved mechanisms researchgate.net. This highlights their potential in sustainable energy applications.

Photoinduced Electron Transfer: Dirhodium complexes can participate in photoinduced electron transfer processes. For instance, studies have shown photoinduced one-electron reduction of alkyl halides mediated by dirhodium(II,II) tetraformamidinates acs.org. The ability of dirhodium complexes to undergo facile two-electron oxidation and reduction reactions, as observed in certain mixed-valence systems, suggests their capacity to sustain multi-electron photoreactivity mit.edu.

Light-Driven Organic Transformations: The integration of dirhodium(II) catalysis with photoredox strategies holds promise for developing new light-driven organic transformations, such as C-H functionalization jscimedcentral.com. While the field is still evolving, the inherent catalytic activity of dirhodium complexes, combined with the energy input from light, could lead to novel and more efficient synthetic methodologies. Further research is needed to fully understand the mechanisms and expand the scope of dirhodium(II) in photoredox catalysis.

Challenges and Opportunities in Sustainable Dirhodium(II) Chemistry and Catalyst Design

The increasing demand for sustainable chemical processes places significant emphasis on the design and application of catalysts that minimize environmental impact and resource consumption. Dirhodium(II) chemistry, despite its synthetic utility, faces inherent challenges related to sustainability, but also presents substantial opportunities for innovation.

Challenges:

High Cost and Scarcity of Rhodium: Rhodium is a rare and expensive precious metal nih.govwikipedia.org. This economic factor necessitates the development of highly efficient catalytic systems that require minimal catalyst loading to be practical for industrial applications nih.gov.

Waste Generation: The synthesis of dirhodium catalysts and their use in reactions can sometimes involve multiple steps and generate undesirable byproducts, contributing to environmental concerns.

Opportunities:

Catalyst Design for Reusability and Robustness: A key opportunity lies in designing more robust and recyclable dirhodium catalysts. Strategies include the immobilization of dirhodium complexes onto solid supports, such as SBA-15, which facilitates their separation and reuse without significant loss of catalytic activity researchgate.net.

Lower Catalyst Loadings and High Turnover Numbers: Advancements in catalyst design and reaction optimization have enabled remarkable reductions in catalyst loading. For example, enantioselective C-H functionalization reactions have achieved very high turnover numbers, exceeding 580,000 with catalyst loadings as low as 0.0005 mol% nih.gov. This demonstrates the potential for significantly reducing rhodium consumption.

Greener Synthetic Routes and Solvents: Developing more environmentally benign synthetic methodologies for dirhodium catalysts and exploring the use of greener solvents (e.g., water, supercritical CO₂) are crucial for enhancing sustainability.

Improved Atom Economy and Efficiency: Focus on reactions with high atom economy, where most of the atoms of the reactants are incorporated into the final product, reduces waste. Optimizing reaction conditions to maximize efficiency and minimize energy input is also a continuous goal.

Computational Catalyst Design: Leveraging computational studies, including density functional theory (DFT) calculations, and emerging machine learning approaches, offers a powerful opportunity for in silico catalyst design rsc.orgosti.govmdpi.com. These tools can predict catalytic activity, selectivity, and reaction mechanisms, accelerating the discovery of new and more sustainable dirhodium catalysts.

Integration with Circular Economy Principles: Adopting a holistic framework that integrates lifecycle analysis and circular economy principles into catalyst design can lead to closed-loop systems where spent catalysts are recovered, regenerated, and reintroduced into the production cycle, thereby minimizing environmental impact and maximizing resource efficiency researchgate.net.

These challenges and opportunities underscore the dynamic nature of dirhodium(II) chemistry, driving innovation towards more efficient, selective, and environmentally responsible catalytic solutions.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Rh₂ complexes with mixed ligand environments, and how do ligand substitutions influence structural stability?

  • Methodological Answer : Rh₂ complexes with mixed ligands (e.g., Rh₂(OCOMe)₂(DMG)₂(PPh₃)₂) are synthesized via ligand substitution reactions under controlled reflux conditions. For example, extended reflux of Rh₂(OCOMe)₄ with Et₃O⁺BF₄⁻ in acetonitrile replaces acetates with solvent ligands, altering Rh–Rh bond lengths (e.g., 2.936 Å vs. 2.618 Å) . Structural stability is assessed using X-ray crystallography and infrared (IR) spectroscopy to monitor ligand coordination modes.

Q. How are oxidation states of Rh₂ species determined in aqueous systems, and what challenges arise in characterizing Rh²⁺ aqua ions?

  • Methodological Answer : Oxidation states are identified via redox titrations coupled with UV-vis spectroscopy. For Rh²⁺ aqua ions, Cr²⁺ reduction of [Rh(H₂O)₅Cl]²⁺ produces diamagnetic [(H₂O)₄Rh(μ-OH₂)₂Rh(H₂O)₄]⁴⁺, characterized by magnetic susceptibility and EXAFS to confirm dimeric structures. Challenges include rapid disproportionation and interference from chloride ligands, requiring inert-atmosphere techniques .

Q. What spectroscopic techniques are critical for analyzing the electronic structure of Rh₂ complexes, and how are contradictions in ESR data resolved?

  • Methodological Answer : ESR spectroscopy is used to detect paramagnetic Rh₂ species (e.g., μ = 1.80 μB for Rh₂(tmpp) complexes), while X-ray absorption near-edge structure (XANES) validates oxidation states. Contradictions between ESR hyperfine coupling (e.g., doublet splitting in Figure 2.33 ) and magnetic data are resolved by correlating with computational DFT models to assess electron localization .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of Rh₂⁻ anions in the reverse water–gas shift (RWGS) reaction, and how is H₂O formation validated experimentally?

  • Methodological Answer : Gas-phase ion traps combined with collision-induced dissociation (CID) isolate Rh₂⁻ intermediates. Infrared multiphoton dissociation (IRMPD) and mass spectrometry confirm H₂O generation via isotopic labeling (e.g., D₂ substitution). Kinetic studies reveal CO desorption from [Rh₂(CO)ads]⁻ as the rate-limiting step, validated by energy-resolved threshold measurements .

Q. How do ligand-induced Jahn-Teller distortions in Rh₂ complexes affect their reactivity in C–H activation, and what computational tools model these effects?

  • Methodological Answer : Bulky ligands (e.g., tris(2,4,6-trimethoxyphenyl)phosphine) induce distortions (Rh–O bonds: 2.201–2.398 Å), analyzed via single-crystal XRD and ESR. Reactivity is modeled using DFT with dispersion corrections (e.g., ωB97X-D3) to simulate transition states. Experimental validation involves kinetic isotope effects (KIE) and in-situ IR monitoring of intermediate species .

Q. What strategies address controversies in the nuclearity of Rh clusters during zeolite-supported catalysis, and how do Rh₂ intermediates evolve into higher-nuclearity species?

  • Methodological Answer : Combined STEM and EXAFS track Rh₂ cluster formation from mononuclear precursors on HY zeolites. H₂ activation triggers Rh–H bonding, observed via operando DRIFTS. Cluster evolution is quantified by time-resolved XAS, revealing Rh₂ → Rh₄ pathways. Discrepancies in nuclearity are resolved by comparing TEM particle size distributions with theoretical Scherrer equation predictions .

Q. How does the discovery of Rh(VII) in low-temperature ion traps challenge existing paradigms in high-oxidation-state catalysis, and what characterization techniques enabled its identification?

  • Methodological Answer : Rh(VII) is isolated via cryogenic ion trapping (≤10 K) and characterized by X-ray absorption spectroscopy (XAS) at synchrotron facilities (e.g., BESSY II). Edge-jump analysis at the L₃-edge confirms the +7 state. Catalytic implications are explored through comparative studies with Rh(III) and Rh(IV) in oxidation reactions, using in-situ Raman to detect peroxo intermediates .

Methodological Resources

  • Structural Analysis : X-ray crystallography (e.g., Rh–Rh bond lengths ), EXAFS (cluster nuclearity ).
  • Electronic Properties : ESR for paramagnetic species , XANES for oxidation states .
  • Kinetic Studies : Isotopic labeling , time-resolved spectroscopy .
  • Computational Tools : DFT for reaction pathways , Scherrer equation for cluster size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.